molecular formula C14H12BrClN2O2S B2786190 (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide CAS No. 1798977-04-4

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide

Cat. No. B2786190
CAS RN: 1798977-04-4
M. Wt: 387.68
InChI Key: MQABMFVHBOCHTL-UHFFFAOYSA-N
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Description

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on various physiological processes.

Mechanism of Action

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 works by binding to the sGC enzyme and increasing its sensitivity to nitric oxide (NO), a signaling molecule that is produced by the body in response to various stimuli. When sGC is activated by NO, it catalyzes the production of cGMP, which in turn leads to the various physiological effects described above.
Biochemical and Physiological Effects:
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to have a range of biochemical and physiological effects, including:
- Vasodilation: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to cause relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure.
- Anti-inflammatory effects: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
- Anti-fibrotic effects: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to inhibit the production of extracellular matrix proteins, which can contribute to the development of fibrosis in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other signaling molecules or the activity of other enzymes.

Future Directions

There are several potential future directions for research on (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272, including:
- Further investigation of its effects on various physiological processes, such as wound healing, tissue repair, and neuroprotection.
- Development of more potent and selective sGC activators that can be used for therapeutic purposes.
- Investigation of the potential use of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 in combination with other drugs for the treatment of various diseases, such as hypertension, pulmonary fibrosis, and neurodegenerative diseases.
In conclusion, (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 is a promising compound that has been shown to have a range of beneficial effects on various physiological processes. Further research on this compound and its potential therapeutic applications is warranted.

Synthesis Methods

The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylamine to form 2-chloro-N-methylbenzamide. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid to form the desired product.

Scientific Research Applications

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating various physiological processes. This increased cGMP production has been shown to have a range of beneficial effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects.

properties

IUPAC Name

(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQABMFVHBOCHTL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethene-1-sulfonamide

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